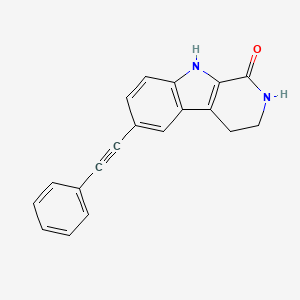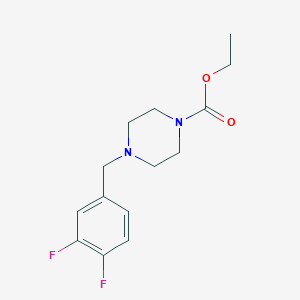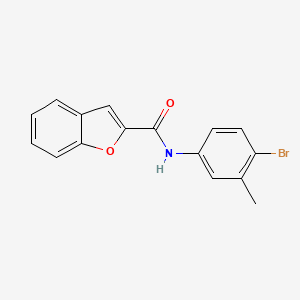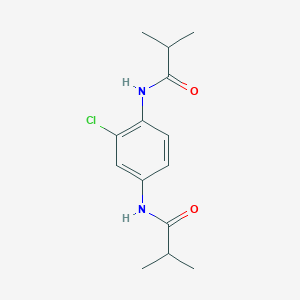
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, also known as PTE, is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. In
科学研究应用
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have anticancer properties and may be useful in the development of new cancer treatments. In drug discovery, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been used as a scaffold for the development of new drugs.
作用机制
The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood, but it is believed to act on various molecular targets in the body. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has also been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has also been shown to have antioxidant properties and may protect against oxidative stress. In cancer research, 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been shown to induce apoptosis (cell death) in cancer cells.
实验室实验的优点和局限性
The advantages of using 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments include its low toxicity and its ability to act on multiple molecular targets. However, the limitations of using 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments include its limited solubility in water and its potential to form insoluble aggregates.
未来方向
There are several future directions for research on 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. One area of research is the development of new drugs based on the 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one scaffold. Another area of research is the investigation of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and its biochemical and physiological effects in the body.
合成方法
The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves the reaction of tryptamine with propargyl bromide in the presence of potassium carbonate. This reaction results in the formation of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one as a yellow solid with a melting point of 155-157°C.
属性
IUPAC Name |
6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHXEFVJCXEHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1h-beta-carbolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)


![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)